2,4,5-Trimethoxyaniline
Overview
Description
2,4,5-Trimethoxyaniline is an organic compound with the molecular formula C9H13NO3. It is a derivative of aniline, where three methoxy groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxyaniline can be synthesized through several methods. One common approach involves the nitration of 1,2,4,5-tetramethoxybenzene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amino group to yield this compound.
Nitration: 1,2,4,5-tetramethoxybenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro compound is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2,4,5-Trimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2,4,5-Trimethoxyaniline can be compared with other similar compounds, such as:
3,4,5-Trimethoxyaniline: This compound has methoxy groups at the 3, 4, and 5 positions, leading to different chemical and biological properties.
2,4-Dimethoxyaniline: With only two methoxy groups, this compound exhibits different reactivity and applications.
2,5-Dimethoxyaniline: Similar to 2,4-dimethoxyaniline but with methoxy groups at the 2 and 5 positions.
Properties
IUPAC Name |
2,4,5-trimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVWPPJHFOCGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496967 | |
Record name | 2,4,5-Trimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26510-91-8 | |
Record name | 2,4,5-Trimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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